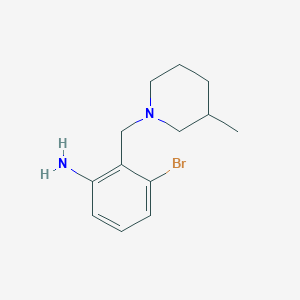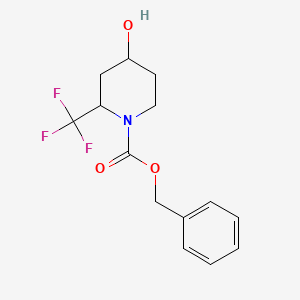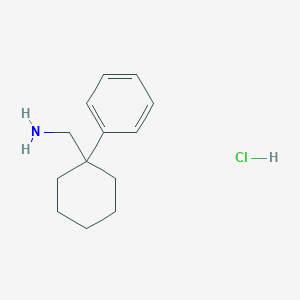![molecular formula C7H13NO B13510435 rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13510435.png)
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[221]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine typically involves the use of starting materials such as 4-methyl-2-oxabicyclo[2.2.1]heptane and appropriate amine sources. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine is unique due to its specific oxabicyclo ring system and the presence of a methyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine |
InChI |
InChI=1S/C7H13NO/c1-7-2-5(8)6(3-7)9-4-7/h5-6H,2-4,8H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
HYEFHBJEQFOHGH-FSDSQADBSA-N |
SMILES isomérico |
C[C@@]12C[C@H]([C@@H](C1)OC2)N |
SMILES canónico |
CC12CC(C(C1)OC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)


![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)


![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)



